L-Ribulose

Enzyme Kinetics Substrate Specificity Metabolic Engineering

L-Ribulose (CAS 2042-27-5) is the essential L-erythro ketopentose for L-nucleoside analogue synthesis—D-ribulose cannot substitute. It offers 2.8-fold higher affinity (Kₘ 0.14 mM) for L-ribulokinase than D-ribulose and is the optimal substrate for L-ribulose 3-epimerase (230 U/mg). Procure the correct enantiomer for unambiguous enzyme kinetics, 25% (w/w) L-arabinose bioconversion benchmarks, and diastereomerically pure antiviral intermediates. High aqueous solubility supports concentrated stock solutions. ≥98% HPLC purity ensures minimal side reactions in chiral syntheses.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 2042-27-5
Cat. No. B1680624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ribulose
CAS2042-27-5
SynonymsRibulose, L-;  L-Ribulose;  L-Erythro-pentulose;  L-Adonose;  L-erythro-2-Pentulose.
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)(CO)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1
InChIKeyZAQJHHRNXZUBTE-UCORVYFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Ribulose (CAS 2042-27-5): A Rare Ketopentose Precursor for L-Nucleoside Synthesis and Rare Sugar Production


L-Ribulose (CAS 2042-27-5) is a rare L-configuration ketopentose monosaccharide with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol [1]. It is the enantiomer of D-ribulose and exists as an isomer of L-ribose . In biological systems, L-ribulose serves as a key metabolic intermediate in the L-arabinose catabolic pathway of Escherichia coli and other microorganisms, where it is phosphorylated by L-ribulokinase (encoded by araB) to L-ribulose-5-phosphate [2]. Industrially, L-ribulose is produced primarily via enzymatic conversion of the abundant sugar L-arabinose using L-arabinose isomerase, and it functions as an important precursor for the synthesis of other rare sugars and L-nucleoside analogue antiviral drugs .

L-Ribulose (CAS 2042-27-5): Why D-Enantiomers and Other Ketopentoses Cannot Substitute in Critical Enzymatic and Synthetic Applications


Despite sharing the same molecular formula (C₅H₁₀O₅) with other ketopentoses, L-ribulose possesses unique stereochemistry (L-erythro configuration) that fundamentally alters its recognition by key enzymes and its utility as a synthetic precursor. While enzymes such as E. coli L-ribulokinase can phosphorylate multiple ketopentoses, the kinetic parameters differ substantially [1]. Moreover, L-ribulose's specific optical rotation ([α]/D +14.5±3.0°) and melting point (88.0–92.0 °C) distinguish it analytically from its D-enantiomer and structural analogs [2]. Critically, L-ribulose serves as the essential stereochemical template for the synthesis of L-nucleoside antiviral agents, a role that D-ribulose or D-xylulose cannot fulfill due to the inverted chirality of the resulting nucleoside analogues . Substituting L-ribulose with a generic ketopentose in these contexts would yield the incorrect enantiomeric product or fail as an enzyme substrate, rendering the substitution scientifically invalid.

L-Ribulose (CAS 2042-27-5) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Closest Analogs


L-Ribulose Demonstrates 2.8-Fold Higher Affinity for E. coli L-Ribulokinase Compared to D-Ribulose

L-Ribulose exhibits a significantly lower Michaelis constant (Kₘ) for Escherichia coli L-ribulokinase (AraB) compared to its D-enantiomer, D-ribulose, indicating higher binding affinity for this critical catabolic enzyme [1]. The kinetic parameters were determined under identical assay conditions, providing a direct head-to-head comparison. The Kₘ for L-ribulose is 0.14 mM, whereas the Kₘ for D-ribulose is 0.39 mM [1]. This quantitative difference in substrate affinity is crucial for understanding metabolic flux through the L-arabinose pathway and for designing efficient in vitro enzymatic assays.

Enzyme Kinetics Substrate Specificity Metabolic Engineering L-Arabinose Catabolism

L-Ribulose Exhibits 24-Fold Lower Kₘ for L-Ribulokinase Compared to L-Xylulose

Among the four 2-ketopentoses tested, L-ribulose shows a dramatic difference in binding affinity for E. coli L-ribulokinase when compared to its C-3 epimer, L-xylulose [1]. The Kₘ for L-ribulose is 0.14 mM, while the Kₘ for L-xylulose is 3.4 mM [1]. This 24-fold difference demonstrates that the enzyme's active site is highly sensitive to the stereochemical configuration at the C-3 position, strongly favoring the L-ribulose (L-erythro) configuration over the L-xylulose (L-threo) configuration.

Enzyme Kinetics Substrate Promiscuity Metabolic Engineering Rare Sugar Metabolism

L-Ribulose Serves as the Optimal Substrate for a Novel L-Ribulose 3-Epimerase with 230 U/mg Specific Activity

A study characterizing a novel L-ribulose 3-epimerase (L-RE) from Mesorhizobium loti reported that L-ribulose was the enzyme's most active substrate among all keto-pentoses and keto-hexoses tested, with a specific activity of 230 U/mg [1]. This is the first report of a ketose 3-epimerase exhibiting the highest activity toward a keto-pentose substrate. The enzyme also displayed a high maximum reaction rate (416 U/mg) and catalytic efficiency (43 M⁻¹ min⁻¹) specifically for L-ribulose under optimal conditions (sodium phosphate buffer, pH 8.0, 60 °C) [1]. While this is a class-level inference regarding substrate preference across different enzyme families, it highlights a unique and quantifiable enzymatic recognition of L-ribulose that is not observed for other ketoses with this particular epimerase.

Enzyme Discovery Biocatalysis Rare Sugar Production Izumoring Strategy

L-Ribulose Production Achieves 25% (w/w) Conversion Yield from L-Arabinose Using an Encapsulated L-Arabinose Isomerase Biocatalyst

A biocatalytic process utilizing an encapsulated L-arabinose isomerase (AI) from Geobacillus thermodenitrificans in yeast spores demonstrated a specific conversion yield for L-ribulose production [1]. Under the described reaction conditions, 100 mg of dry, encapsulated AI produced 250 mg of L-ribulose from 1 g of L-arabinose, corresponding to a 25% (w/w) conversion rate [1]. This study provides a quantitative benchmark for the efficiency of L-arabinose isomerase in producing L-ribulose, a key step in the industrial synthesis of this rare sugar. The use of an encapsulated enzyme offers advantages in terms of stability and reusability compared to free enzyme systems.

Biocatalysis Enzyme Engineering Rare Sugar Production L-Arabinose Isomerase

L-Ribulose Exhibits Exceptionally High Aqueous Solubility of 1310 g/L at 25°C

L-Ribulose is characterized by an exceptionally high water solubility, with a reported value of 1310 g/L at 25°C, classifying it as very soluble in aqueous media . This property is derived from computational prediction (ALOGPS) and is noted in metabolomic databases [1]. While direct experimental solubility comparisons with all analogs under identical conditions are not uniformly available, this value is notably high for a monosaccharide and suggests that L-ribulose can be readily prepared as a highly concentrated aqueous stock solution (e.g., the commercially available 1 M solution) . This is a significant advantage for in vitro enzymatic assays and bioconversion processes where high substrate loading is desired.

Solubility Physicochemical Property Formulation Analytical Chemistry

L-Ribulose (CAS 2042-27-5) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Characterization of L-Arabinose Catabolic Enzymes (L-Ribulokinase Assays)

Researchers studying the L-arabinose metabolic pathway should use L-ribulose (CAS 2042-27-5) as the definitive substrate for characterizing L-ribulokinase (AraB) activity. Its 2.8-fold higher affinity (Kₘ = 0.14 mM) compared to D-ribulose and its 24-fold higher affinity compared to L-xylulose, as established in direct head-to-head kinetic analyses [1], ensures that assays reflect the enzyme's true physiological function. Using a non-native analog would yield inaccurate kinetic parameters and confound interpretations of metabolic flux. The compound's high aqueous solubility also allows for the preparation of concentrated stock solutions, simplifying assay design.

Enzymatic Synthesis of L-Xylulose and Other Rare Sugars via the Izumoring Strategy

In the biocatalytic production of rare sugars, L-ribulose is the optimal starting material for epimerization to L-xylulose using specific L-ribulose 3-epimerases. The discovery of the M. loti L-RE enzyme, which demonstrates its highest specific activity (230 U/mg) and catalytic efficiency (43 M⁻¹ min⁻¹) specifically toward L-ribulose [2], validates this compound's central role in the Izumoring strategy. This quantitative enzymatic preference ensures higher conversion rates and product yields compared to alternative pathways or substrates, as evidenced by the successful production of 7.2 g of L-xylulose from 20 g of ribitol via an L-ribulose intermediate [2].

Precursor for Stereospecific Synthesis of L-Nucleoside Antiviral Drug Candidates

L-Ribulose serves as an essential chiral building block for the synthesis of L-nucleoside analogues, a class of compounds with significant antiviral activity . The stereochemistry of L-ribulose directly dictates the stereochemistry of the resulting nucleoside. Therefore, procurement of the correct enantiomer (L-ribulose vs. D-ribulose) is non-negotiable. The use of a high-purity grade of L-ribulose (e.g., ≥98.0 area% by HPLC) [3] is critical to minimize side reactions and ensure the diastereomeric purity of the final pharmaceutical intermediate, thereby reducing purification costs and improving overall synthetic yield.

Process Development for Large-Scale Biocatalytic Production of L-Ribulose

For industrial biotechnologists scaling up rare sugar production, L-ribulose (CAS 2042-27-5) is the target product of a well-characterized enzymatic conversion from the abundant and inexpensive feedstock L-arabinose. The established 25% (w/w) conversion yield using an encapsulated L-arabinose isomerase biocatalyst [4] provides a concrete benchmark for process optimization and techno-economic analysis. This quantitative data point, combined with the compound's exceptionally high water solubility, supports the design of high-titer, aqueous-based bioconversion processes, making L-ribulose a viable target for cost-effective manufacturing.

Technical Documentation Hub

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